molecular formula C13H8Cl2N2S3 B3010936 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 672951-73-4

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine

Cat. No.: B3010936
CAS No.: 672951-73-4
M. Wt: 359.3
InChI Key: RJVMZQWXUNUOEQ-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is a complex organic compound with the molecular formula C13H8Cl2N2S3 This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is substituted with a 2,4-dichlorophenylsulfanyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise mechanisms and identify the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:

Uniqueness

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is unique due to the specific substitution pattern on the thieno[3,2-d]pyrimidine core.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)sulfanyl-2-methylsulfanylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2S3/c1-18-13-16-9-4-5-19-11(9)12(17-13)20-10-3-2-7(14)6-8(10)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVMZQWXUNUOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)SC3=C(C=C(C=C3)Cl)Cl)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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